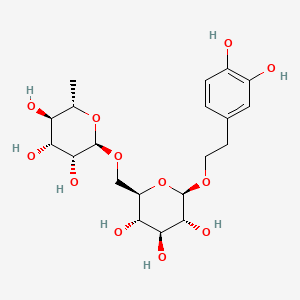

Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

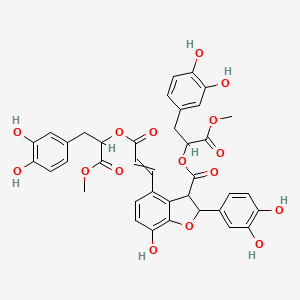

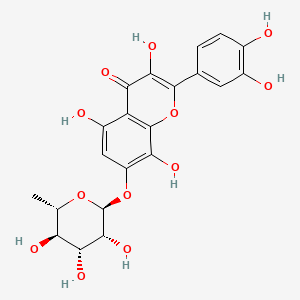

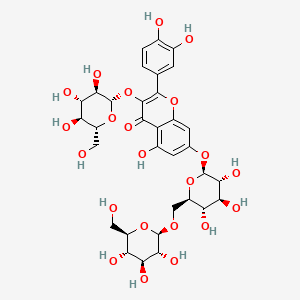

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside (Q3GA) is a predominant metabolite of quercetin in animal and human plasma . It is a member of flavonoids and a glycoside . It is functionally related to a gentiobiose .

Synthesis Analysis

The yield of Q3GA was 0.22 ± 0.02 mM from 0.41 mM quercetin in 12 h by BbGT-harboring S. cerevisiae . A method for the determination of Q3GA in Semen Descurainiae was established using HPLC with self-made Q3GA as reference substances .Molecular Structure Analysis

The molecular formula of Q3GA is C33H40O22 . The molecular weight is 788.7 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .Chemical Reactions Analysis

Q3GA has been found to exhibit inhibitory effects on human UDP-glucuronosyltransferase 1A isoforms . Quercetin exhibited stronger inhibitory effects on UGT1A1, UGT1A3, UGT1A6, and UGT1A9 enzymes than Q3GA .Physical And Chemical Properties Analysis

Q3GA is a quercetin O-glycoside in which the hydroxy hydrogen at position 3 of quercetin has been replaced by a gentiobiosyl group . It is a quercetin O-glycoside, a disaccharide derivative, and a tetrahydroxyflavone .Aplicaciones Científicas De Investigación

Analytical Methods for QGG

The establishment of reliable analytical methods for the quantification of QGG is crucial for quality control in pharmaceutical and nutraceutical products. For instance, Wu Fu-hai (2011) developed a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the content of QGG in Xiaoer Qingfei Huatan oral solution, demonstrating its application in quality control with good separation, sensitivity, and accuracy (Wu Fu-hai, 2011).

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics and bioavailability of QGG is essential for its therapeutic application. Xiankuo Yu et al. (2019) established a UPLC-MS/MS method to determine QGG content in rats' plasma, providing insights into the effects of processing on the pharmacokinetics of active constituents in Descurainiae Semen. This research suggests that processing improves the absorption of certain compounds without affecting the pharmacokinetics of QGG (Xiankuo Yu et al., 2019).

Biological Activities and Potential Therapeutic Uses

Research has also focused on the biological activities of QGG, exploring its potential therapeutic applications. A study by A. R. Cho et al. (2016) highlighted the biotransformation of quercetin to QGG using engineered Escherichia coli, showcasing an innovative approach to synthesizing QGG for further biological activity studies (A. R. Cho et al., 2016).

Additionally, research on flavonoids, including QGG, indicates a range of biological activities such as antioxidant, anti-inflammatory, and glucose uptake modulation. For example, studies have shown that certain quercetin glycosides, including forms related to QGG, enhance glucose uptake without promoting adipogenesis, suggesting potential benefits in glucose metabolism and diabetes management without the adverse effects associated with increased adipose tissue (Xiangnian Fang et al., 2008).

Direcciones Futuras

The work provides an efficient way to produce two valuable quercetin glucosides through the expression of a versatile glucosyltransferase in different hosts . The results of the present study suggested potential HDIs that may occur following quercetin co-administration with drugs that are mainly metabolized by UGT1A1, UGT1A3, and UGT1A9 enzymes .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMUSRYWYUQIK-GZIDCZEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/no-structure.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)